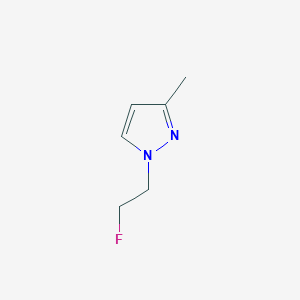

1-(2-fluoroethyl)-3-methyl-1H-pyrazole

Description

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole is a pyrazole derivative featuring a fluoroethyl substituent at the N1 position and a methyl group at the C3 position. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The fluoroethyl group introduces electronic and steric effects, influencing reactivity and physicochemical properties. Notably, this compound exhibits a high activation Gibbs energy of 68.3 kcal mol⁻¹ during isomerization reactions, indicating significant thermal stability compared to aryl-substituted analogs .

Properties

IUPAC Name |

1-(2-fluoroethyl)-3-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRWELLLVHZSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced form.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites, thereby modulating the activity of the target molecule. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Activation Energy

The N1 substituent plays a critical role in determining reaction kinetics. Key comparisons include:

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole vs. Aryl-Substituted Pyrazoles

- Activation Energy: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole: 68.3 kcal mol⁻¹ . 3-(1-Phenyl-1H-pyrazol-2-yl)phenol (aryl-substituted): 55.4 kcal mol⁻¹ . The fluoroethyl group increases the energy barrier by ~13 kcal mol⁻¹ compared to aryl substituents, suggesting reduced reactivity under thermal conditions. This is attributed to stronger steric hindrance and electron-withdrawing effects from the fluorine atom.

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole vs. Methoxyphenyl-Substituted Pyrazoles

- Synthetic Accessibility: Methoxyphenyl analogs (e.g., 1-(2-methoxyphenyl)-3-methyl-1H-pyrazole) are synthesized in 38% yield via Pd-catalyzed reactions . No direct yield data are available for the fluoroethyl derivative, but its discontinued status suggests synthetic challenges or instability .

Structural and Functional Analogues

1-Methyl-3-phenyl-1H-pyrazole (A336711)

1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic Acid

- Substituents : Fluoroethyl (N1), carboxylic acid (C3).

- The carboxylic acid group introduces hydrogen-bonding capability, broadening utility in coordination chemistry and drug design .

Electronic and Steric Implications

Fluoroethyl vs. Alkyl/Aryl Groups :

- The fluorine atom in the fluoroethyl group increases electronegativity, polarizing the N1-C bond and altering electron density across the pyrazole ring. This may reduce nucleophilic reactivity compared to alkyl or methoxy groups.

- Steric bulk from the fluoroethyl group hinders rotational freedom, contributing to higher activation energies .

Comparison with Carboxylic Acid Derivatives :

- 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid exhibits enhanced acidity (pKa ~3–4) due to the -COOH group, enabling metal coordination in catalysis .

Biological Activity

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 172.16 g/mol. Its structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a fluoroethyl group. The presence of fluorine enhances the compound's reactivity and biological activity by increasing lipophilicity and modifying metabolic pathways.

Biological Activity

Research indicates that 1-(2-fluoroethyl)-3-methyl-1H-pyrazole exhibits significant biological activity, particularly as an anti-inflammatory agent. The compound's mechanism of action involves interactions with various biological targets, including enzymes and receptors involved in inflammatory processes.

Key Findings

- Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes, which may be relevant for therapeutic applications in conditions like arthritis or other inflammatory disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyl-1H-pyrazole-5-carboxylic acid | Lacks fluorine; simpler structure | |

| 1-(2-Fluoropropyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Different alkyl chain; potential for varied activity | |

| 1-(Chloroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Chlorine instead of fluorine; different reactivity |

The fluorinated side chain of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole may enhance its biological activity compared to non-fluorinated analogs, making it a candidate for further investigation in medicinal chemistry.

The mechanisms through which 1-(2-fluoroethyl)-3-methyl-1H-pyrazole exerts its biological effects are still being elucidated. Interaction studies have utilized various techniques such as:

- Binding Affinity Assays : To determine how well the compound binds to specific receptors or enzymes.

- Cellular Assays : To evaluate the compound's effects on cell signaling pathways related to inflammation and other biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.